2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
Description
Properties
IUPAC Name |
2-bromo-9,9-dimethyl-10-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJURGFBTNNIONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 9,9-Dimethyl-10-Phenyl-9,10-Dihydroacridine
The precursor 9,9-dimethyl-10-phenyl-9,10-dihydroacridine is synthesized via a Suzuki-Miyaura cross-coupling reaction. In this step, 9,9-dimethyl-9H-acridin-10-ol reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water biphasic system. The reaction proceeds under reflux (110°C) for 12–16 hours, yielding the intermediate with >85% efficiency.
Key Reaction Conditions:
| Parameter | Specification |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent System | Toluene/Water (3:1 v/v) |
| Temperature | 110°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Step 2: Bromination at the 2-Position
The intermediate undergoes bromination using N-bromosuccinimide (NBS) as the electrophilic bromine source. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. A catalytic amount of iron(III) chloride (FeCl₃) is employed to enhance regioselectivity, directing bromination to the 2-position of the acridine ring. The product is isolated via vacuum filtration after quenching with ice-cold water, achieving a purity of >96%.
Optimized Bromination Parameters:
| Parameter | Specification |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | FeCl₃ (5 mol%) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 75–80% |
Reaction Mechanism and Regioselectivity
The bromination step proceeds via an electrophilic aromatic substitution mechanism. FeCl₃ polarizes the NBS molecule, generating a bromonium ion (Br⁺) that attacks the electron-rich 2-position of the acridine ring. The methyl and phenyl substituents at the 9- and 10-positions sterically hinder alternative sites, ensuring high regioselectivity. Computational studies suggest that the 2-position’s electron density (predicted pKa = -3.06 ± 0.40) facilitates preferential attack.
Purification and Characterization
Crude product purification is achieved through recrystallization from ethanol/water (4:1 v/v), yielding white to greenish-brown crystals with a melting point of 123–127°C. Advanced characterization techniques include:
-
High-Performance Liquid Chromatography (HPLC): Confirms purity >96.0%.
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): m/z 364.29 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈BrN.
Industrial Production Considerations
Scaling this synthesis requires addressing three critical challenges:
Catalyst Cost and Recovery
Palladium catalysts contribute significantly to production costs. Implementing heterogeneous catalysts (e.g., Pd/C) or flow chemistry systems could improve cost efficiency.
Solvent Management
Dichloromethane’s environmental toxicity necessitates substitution with greener solvents (e.g., 2-methyltetrahydrofuran) without compromising yield.
Byproduct Formation
Minor byproducts like 4-bromo isomers (<5%) are removed via column chromatography on silica gel (hexane/ethyl acetate = 9:1).
Comparative Analysis of Bromination Methods
While NBS/FeCl₃ is the standard protocol, alternative brominating agents have been explored:
| Method | Brominating Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS/FeCl₃ | NBS | FeCl₃ | 75–80 | >96 |
| Br₂/FeBr₃ | Br₂ | FeBr₃ | 65–70 | 90–92 |
| HBr/H₂O₂ | HBr | — | <50 | 85–88 |
The NBS/FeCl₃ system outperforms others in regioselectivity and safety, avoiding hazardous bromine gas .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the acridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the acridine core play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9,9-Diphenyl-9,10-dihydroacridine Derivatives
Compounds such as 2DPAc-OXD and DPAc-OXD () utilize 9,9-diphenyl-9,10-dihydroacridine as a donor unit in OLEDs. Key differences include:
- This enhances charge-transfer efficiency in OLEDs .
- Synthetic Utility : Bromine enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, whereas diphenyl derivatives require pre-functionalized aryl halides for further modifications .
Table 1: Photophysical Comparison with 9,9-Diphenyl Analogs
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (DMTPA)
DMTPA (–5) shares the same dimethyl and phenyl substituents but lacks bromine. Key distinctions:
Benzothiadiazole-Based Donor-Acceptor-Donor (DAD) Compounds
Compounds like 1–4 () incorporate 9,9-dimethyl-9,10-dihydroacridine donors linked to benzothiadiazole acceptors:
- Redox Properties: Brominated acridine derivatives show quasi-reversible reduction peaks at −1.8 V (vs. Fc/Fc⁺), whereas benzothiadiazole-based DAD compounds exhibit lower reduction potentials (−1.5 V) due to stronger acceptor units .
- Steric Effects : The bromine substituent in this compound may restrict rotational freedom, enhancing rigidity and photoluminescence quantum yield (PLQY) compared to flexible benzothiadiazole systems .
Other Brominated Acridine Derivatives
- 2-Bromo-9,9-dimethyl-9,10-dihydroacridine (CAS: 1443680-94-1) : This positional isomer lacks the phenyl group at the 10-position, reducing steric bulk and altering electronic properties. Its PLQY is ~40% lower than the phenyl-substituted variant due to decreased conjugation .
- DMAC-TPA-Ph (): Features a triphenylamine (TPA) donor instead of bromine. TPA enhances hole-transport properties but reduces stability under oxidative conditions compared to brominated acridines .
Key Research Findings
Synthetic Versatility : The bromine atom in this compound facilitates efficient cross-coupling, as demonstrated in the synthesis of oxadiazole-based emitters ().
Thermal Stability: Decomposition temperatures exceed 250°C, outperforming non-methylated acridines but slightly lagging behind diphenyl derivatives ().
Ag/Ag⁺), indicating moderate electron-accepting strength suitable for TADF applications .
Biological Activity
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is a derivative of acridine, known for its significant biological activities, particularly in the fields of medicinal chemistry and materials science. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, largely attributed to its unique structural features and reactivity.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- Bromine atom : Positioned at the 2-position, enhancing electrophilic reactivity.
- Methyl groups : Two methyl groups at the 9-position contribute to steric hindrance and influence reactivity.
- Phenyl group : Located at the 10-position, this group increases the compound's lipophilicity.
These characteristics facilitate its interaction with various biological targets, making it a candidate for drug development and bioimaging applications.
The biological activity of this compound is primarily mediated through:
- DNA Intercalation : The aromatic structure allows the compound to intercalate into DNA strands, potentially disrupting cellular processes and leading to cytotoxic effects against cancer cells.
- Electrophilic Aromatic Substitution : The presence of the bromine atom enables participation in electrophilic reactions, which can modify biological molecules and affect cellular signaling pathways .
- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, reducing oxidative stress in cells .
Anticancer Properties
Research has indicated that this compound possesses notable anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting DNA replication and transcription processes.
- Mechanistic Insights : The mechanism involves the formation of reactive oxygen species (ROS) that trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial effects:
- Inhibition of Pathogens : Studies have reported that derivatives exhibit activity against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via DNA intercalation | |
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Reduces oxidative stress in cells |
Case Study: Anticancer Efficacy
A study conducted by Li et al. (2017) explored the potential of this compound as a fluorescent probe for detecting peroxynitrite in biological systems. The findings indicated that the compound exhibited low cytotoxicity while maintaining high selectivity for peroxynitrite detection. This property makes it promising for bioimaging applications in cancer research.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine, and how can reaction conditions be optimized for high yield?
The compound is synthesized via Pd-catalyzed cross-coupling reactions. A reported method involves reacting 9,9-dimethyl-9,10-dihydroacridine with brominated aryl derivatives using Pd(OAc)₂ (0.72 mmol) and t-BuONa (42.90 mmol) in toluene at 80–110°C under nitrogen, achieving yields up to 85%. Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), reaction time (12–24 hours), and stoichiometric ratios. Purification via silica gel column chromatography (hexane:EtOAc gradient) ensures ≥96% purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromine at C2) and dihydroacridine core integrity.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (364.29 g/mol).
- X-ray crystallography : Resolves solid-state conformation (e.g., dihedral angles between phenyl and acridine planes).
- HPLC : Assesses purity (≥96%) and detects degradation products like dehydroacridine .
Q. How should researchers handle storage and stability concerns during experimental workflows?
Store at -20°C in amber vials under argon to prevent photodegradation. Solubility in DMSO (≥10 mM) remains stable for 1 month if aliquoted and protected from light. Avoid freeze-thaw cycles; use reconstituted solutions within 48 hours. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What are common side reactions during bromination, and how can they be mitigated?
Over-bromination (e.g., 2,7-dibromo byproduct formation) occurs with excess Br₂. Mitigation strategies include:
- Strict stoichiometric control (1.05 eq Br₂ in CHCl₃ at 0°C).
- Quenching with Na₂S₂O₃ to reduce Br₂ residues.
- Purification via gradient elution (hexane:EtOAc 10:1→5:1) to isolate the mono-brominated product .
Advanced Research Questions
Q. How does bromine substitution at the 2-position influence photophysical properties in OLED applications?
Bromine’s electron-withdrawing effect red-shifts emission (λₑₘ ≈ 520 nm) and enhances charge transport. In TADF-OLEDs, the compound achieves photoluminescence quantum yields (PLQY) >80% due to rigidified molecular structure and reduced non-radiative decay. Transient absorption spectroscopy confirms microsecond-scale delayed fluorescence (τ ≈ 1.2 µs) .
Q. What methodologies resolve contradictions in solvent-dependent photochemical behavior?
Contradictions arise from solvent polarity effects on excited-state dynamics. Femtosecond transient absorption spectroscopy in protic (e.g., methanol) vs. aprotic solvents (e.g., THF) reveals:
Q. How can substituent engineering improve performance in NIR-emitting devices?
Introducing electron-donating groups (e.g., carbazole at C2/C7) extends conjugation, enabling NIR emission (λₑₘ = 720 nm). Host-guest systems with benzothiadiazole acceptors achieve λₑₘ = 810 nm via enhanced intermolecular charge transfer (ICT). Optimize doping concentrations (5–20 wt%) and anneal films at 120°C for 10 minutes to suppress aggregation .
Q. What computational methods predict charge transport properties in organic semiconductors?
- *DFT calculations (B3LYP/6-31G)**: Determine reorganization energy (λ = 0.18 eV) and hole mobility (μₕ = 0.45 cm²/V·s).
- Marcus theory : Correlates π-π stacking distances (3.4 Å) with experimental mobility.
- Molecular dynamics (MD) : Simulates thermal stability of thin-film morphologies (300 K, 10 ns) .
Q. How do steric effects from 9,9-dimethyl groups influence electrochemical stability?
The dimethyl groups reduce aggregation, lowering oxidation potential (Eₒₓ = +0.85 V vs. SCE). Cyclic voltammetry shows reversible oxidation (ΔEₚ = 60 mV), indicating stable radical cation formation. Accelerated aging tests (85°C/85% RH) demonstrate <5% efficiency loss in OLEDs over 500 hours .
Q. What synthetic strategies enable diverse aryl group introduction at the 10-position?
Suzuki-Miyaura coupling with arylboronic acids (e.g., phenyl, naphthyl) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C achieves >75% yields. Microwave-assisted conditions (150°C, 30 min) enhance efficiency for electron-deficient aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
